
3-Amino-4-cyclopropylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-cyclopropylbenzoic acid is an organic compound that belongs to the class of benzoic acids It features an amino group at the third position and a cyclopropyl group at the fourth position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-cyclopropylbenzoic acid can be achieved through several methods. One common approach involves the nitration of benzoic acid to form 3-nitrobenzoic acid, followed by reduction to obtain 3-aminobenzoic acid. The cyclopropyl group can then be introduced via a palladium-catalyzed cross-coupling reaction with cyclopropylboronic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and reduction processes, followed by cyclopropylation using efficient catalytic systems. The use of microwave irradiation and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-cyclopropylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the reagents used
Aplicaciones Científicas De Investigación
3-Amino-4-cyclopropylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 3-Amino-4-cyclopropylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobenzoic acid: Similar structure but lacks the cyclopropyl group.
3-Nitro-4-cyclopropylbenzoic acid: Similar structure but with a nitro group instead of an amino group.
Uniqueness
3-Amino-4-cyclopropylbenzoic acid is unique due to the presence of both the amino and cyclopropyl groups, which confer distinct chemical and biological properties. The cyclopropyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
3-amino-4-cyclopropylbenzoic acid |
InChI |
InChI=1S/C10H11NO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6H,1-2,11H2,(H,12,13) |
Clave InChI |
XMQUDBZCBYNMFN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=C(C=C2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


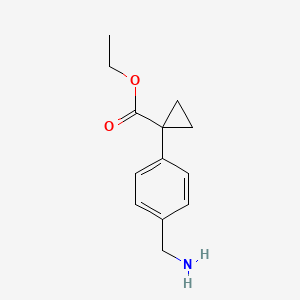
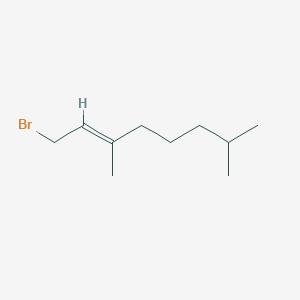
![3-Nitropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13509619.png)
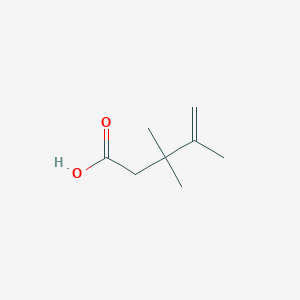
![Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13509624.png)
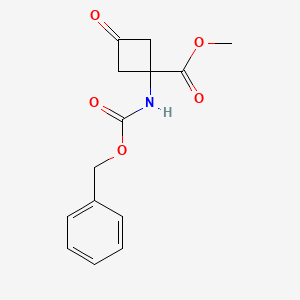
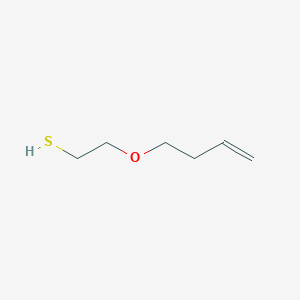
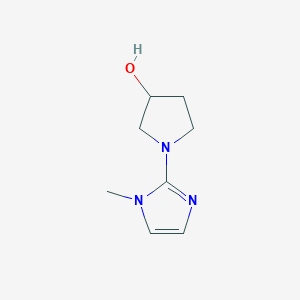

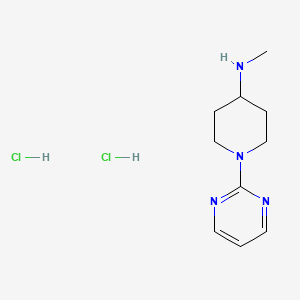
![1-[2-(Difluoromethyl)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B13509659.png)



